六氟乙酰丙酮钴(II)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

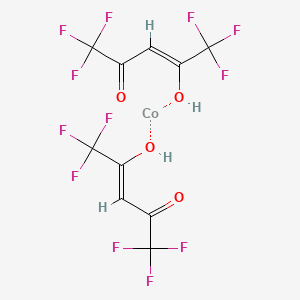

Cobalt(II)hexafluoroacetylacetonate, also known as Cobalt(II) bis(acetylacetonate) hydrate, is a chemical compound with the linear formula Co(C5HF6O2)2 · xH2O . It has a molecular weight of 473.03 (anhydrous basis) . This compound is generally available in the form of powder or crystals .

Synthesis Analysis

The synthesis of Cobalt(II)hexafluoroacetylacetonate involves the interaction of photochromic 8-methoxy-1′,3′,3′-trimethyl-6-nitro-spiro [chromene-2,2′-indole] (MNSP) and cobalt (II) hexafluoroacetylacetonate . The complex mass transport properties and fragmentation pattern are investigated by thermal analyses and electron impact mass spectrometry .

Molecular Structure Analysis

The structure of Cobalt(II)hexafluoroacetylacetonate at 250 K shows the coordination of two oxygen atoms from MNSP with Co II, forming a distorted octahedral surrounding around Co II . The unit cell of the compound contracts below 170 K by 5.5%, which is accompanied by shortening O–Co bonds and altering O–Co–O angles in the structure solved at 150 K .

Chemical Reactions Analysis

The interaction between photochromic 8-methoxy-1′,3′,3′-trimethyl-6-nitro-spiro [chromene-2,2′-indole] (MNSP) and cobalt (II) hexafluoroacetylacetonate yields a deep red-violet solution due to the coordination-induced transition of MNSP from a colorless closed state to a colored open merocyanine (MC) form .

Physical and Chemical Properties Analysis

Cobalt(II)hexafluoroacetylacetonate is a solid compound available in the form of powder or crystals . It has a melting point of 197 °C (dec.) (lit.) . The compound is insoluble in water .

科学研究应用

六氟乙酰丙酮钴(II) 在科学研究中的应用:六氟乙酰丙酮钴(II) 是一种用途广泛的化合物,在科学研究中具有多种应用。以下是重点介绍其独特应用的详细部分:

钴氧化物纳米结构的分子源

该化合物用作化学气相沉积 (CVD) 制备钴氧化物纳米结构的前驱体。 这些纳米结构在催化、储能和传感器等各个领域具有潜在的应用 .

与光致变色螺吡喃配合物的合成

它用于合成与光致变色螺吡喃的配合物,该配合物表现出缓慢的磁弛豫特性。 这对于开发具有记忆存储或传感器功能的新材料具有意义 .

配位化学

六氟乙酰丙酮钴(II) 参与配位化学,与各种配体形成配合物,这些配合物可以通过单晶 X 射线衍射分析、紫外-可见光谱和红外光谱进行分析 .

安全和危害

Cobalt(II)hexafluoroacetylacetonate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has hazard statements including Acute oral toxicity, Acute Inhalation Toxicity - Dusts and Mists, Respiratory Sensitization, Skin Sensitization, Germ Cell Mutagenicity, Carcinogenicity, and Reproductive Toxicity .

属性

| { "Design of the Synthesis Pathway": "The synthesis of Cobalt(II)hexafluoroacetylacetonate can be achieved through a reaction between Cobalt(II) acetate and hexafluoroacetylacetone in the presence of a base.", "Starting Materials": [ "Cobalt(II) acetate", "hexafluoroacetylacetone", "base (such as sodium hydroxide or potassium hydroxide)", "solvent (such as ethanol or methanol)" ], "Reaction": [ "Dissolve Cobalt(II) acetate in the solvent to form a clear solution.", "Add hexafluoroacetylacetone to the solution and stir until it dissolves completely.", "Add the base to the solution slowly while stirring.", "Heat the mixture to reflux for several hours.", "Cool the mixture to room temperature and filter the precipitate.", "Wash the precipitate with a suitable solvent and dry it under vacuum.", "The resulting product is Cobalt(II)hexafluoroacetylacetonate." ] } | |

CAS 编号 |

19648-83-0 |

分子式 |

C10H4CoF12O4 |

分子量 |

475.05 g/mol |

IUPAC 名称 |

cobalt;(Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one |

InChI |

InChI=1S/2C5H2F6O2.Co/c2*6-4(7,8)2(12)1-3(13)5(9,10)11;/h2*1,12H;/b2*2-1-; |

InChI 键 |

BOMJMIRWVAOTFV-PAMPIZDHSA-N |

手性 SMILES |

C(=C(\O)/C(F)(F)F)\C(=O)C(F)(F)F.C(=C(\O)/C(F)(F)F)\C(=O)C(F)(F)F.[Co] |

SMILES |

C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.[Co] |

规范 SMILES |

C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.[Co] |

Pictograms |

Corrosive; Irritant; Health Hazard |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[6-(Trifluoromethyl)pyridine-3-carbonyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine](/img/structure/B1644264.png)

![4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)-benzene-1,2-diamine](/img/structure/B1644275.png)

![2-Chloro-1-[5-(2-methyl-2-propanyl)-1,2-oxazol-3-yl]ethanone](/img/structure/B1644291.png)

![2-[1,4]Diazepan-1-yl-cyclohepta-2,4,6-trienone hydrochloride](/img/structure/B1644296.png)